Product packaging for 2-[(2-methylphenoxy)methyl]pyridine(Cat. No.:CAS No. 16173-81-2)

2-[(2-methylphenoxy)methyl]pyridine

Cat. No.: B6508176
CAS No.: 16173-81-2
M. Wt: 199.25 g/mol
InChI Key: QCZSYNSLABZWNC-UHFFFAOYSA-N
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Description

2-[(2-Methylphenoxy)methyl]pyridine is a chemical compound with the molecular formula C13H13NO . As an organic building block featuring both pyridine and methylphenoxy groups, this compound is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules. Compounds with similar structural motifs, particularly those containing a pyridinemethylamine core, have been identified as potent and selective agonists for 5-HT1A receptors, indicating potential applications in central nervous system research . Furthermore, the pyrrolopyridine scaffold, a related bicyclic structure, is found in compounds with a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties . Researchers may utilize this compound as a versatile precursor or intermediate in constructing more complex polyheterocyclic systems for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B6508176 2-[(2-methylphenoxy)methyl]pyridine CAS No. 16173-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-6-2-3-8-13(11)15-10-12-7-4-5-9-14-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSYNSLABZWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 2 Methylphenoxy Methyl Pyridine

Established Synthetic Pathways for the 2-[(2-methylphenoxy)methyl]pyridine Scaffold

The creation of the essential ether linkage between the pyridine (B92270) and phenoxy moieties, as well as the construction of the pyridine ring itself, can be accomplished through several reliable methods.

A primary and widely utilized method for forming the ether bond in this compound is the Williamson ether synthesis. byjus.comwikipedia.org This reaction is a straightforward and effective SN2 nucleophilic substitution. byjus.comwikipedia.org The process involves the reaction of an alkoxide with a suitable alkyl halide. masterorganicchemistry.comkhanacademy.org For the synthesis of the target compound, this typically involves deprotonating 2-cresol (o-cresol) with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine, to displace the halide and form the desired ether linkage. byjus.comwikipedia.org The reaction is versatile and can be adapted for both laboratory and industrial scales. byjus.comgold-chemistry.org

Table 1: Williamson Ether Synthesis for this compound

Reactant 1Reactant 2BaseSolventProduct
2-Cresol2-(Chloromethyl)pyridineSodium Hydride (NaH)Dimethylformamide (DMF)This compound
2-Cresol2-(Bromomethyl)pyridinePotassium Carbonate (K2CO3)AcetoneThis compound
Sodium 2-methylphenoxide2-(Chloromethyl)pyridineN/A (pre-formed salt)Tetrahydrofuran (THF)This compound

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While the direct formation of the C-O ether bond in this compound can be achieved via methods analogous to the Buchwald-Hartwig amination, which couples alcohols with aryl halides, the Suzuki reaction is particularly relevant for creating precursors or analogues. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. nih.govlibretexts.org This method is highly valued for its tolerance of a wide range of functional groups and often provides good yields. nih.gov For instance, a substituted pyridine ring could be synthesized by coupling a pyridylboronic acid with an appropriate aryl halide. rsc.orgorganic-chemistry.org Alternatively, a functionalized phenoxy group could be introduced by coupling a phenoxy-containing boronic acid with a halopyridine. nih.gov These strategies offer a modular approach to complex pyridine derivatives. thieme-connect.comnih.govacs.org

Table 2: Application of Suzuki Coupling in Synthesizing Pyridine Derivative Precursors

Boronic Acid/EsterAryl/Heteroaryl HalidePalladium CatalystBaseProduct Type
Pyridine-2-boronic acid1-Bromo-2-methylbenzenePd(PPh3)4K2CO32-(o-tolyl)pyridine
(2-methylphenyl)boronic acid2-BromopyridinePd(OAc)2 / SPhosK3PO42-(o-tolyl)pyridine
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh3)4K3PO45-Aryl-2-methylpyridin-3-amine derivatives nih.gov

Several classical methods exist for the de novo synthesis of the pyridine ring from acyclic precursors. baranlab.org While not always the most direct route to a specifically substituted product like this compound, they are foundational in pyridine chemistry.

The Chichibabin pyridine synthesis involves the condensation reaction of aldehydes, ketones, or their combination with ammonia (B1221849). wikipedia.orgwikiwand.com The reaction is typically conducted at high temperatures over a catalyst like alumina (B75360) or silica. wikipedia.orgwikiwand.com For example, reacting acetaldehyde (B116499) and formaldehyde (B43269) with ammonia can produce pyridine and picolines (methylpyridines). tutorhunt.comgoogle.comgoogle.com By selecting appropriate aldehyde and ketone starting materials, one could theoretically construct a substituted pyridine core. chemistnotes.comthieme.de

The Bönnemann cyclization is a [2+2+2] cycloaddition that forms a pyridine ring from two equivalents of acetylene (B1199291) and one equivalent of a nitrile, often catalyzed by a cobalt complex. ijpsonline.comijnrd.org This method allows for the formation of various substituted pyridines depending on the nature of the nitrile and alkyne components. ijnrd.org

The Acetaldehyde-Ammonia route is a specific variant of the Chichibabin-type synthesis where acetaldehyde and ammonia react, often with formaldehyde, to produce pyridine and its alkylated derivatives. tutorhunt.compharmaguideline.com This industrial process highlights the use of simple, readily available starting materials for constructing the pyridine core. google.com

Table 3: Comparison of Classical Pyridine Synthesis Methods

Synthesis MethodPrecursorsConditionsTypical Products
Chichibabin SynthesisAldehydes, Ketones, AmmoniaHigh Temperature (350-550 °C), Oxide Catalyst (e.g., Al2O3)Alkyl-substituted pyridines wikipedia.orgwikiwand.com
Bönnemann Cyclization2x Alkyne, 1x NitrileCobalt CatalystSubstituted pyridines ijnrd.org
Acetaldehyde-AmmoniaAcetaldehyde, Ammonia, FormaldehydeHigh Temperature, CatalystPyridine, Picolines tutorhunt.comgoogle.com

Derivatization Strategies for this compound Analogues

Once the this compound scaffold is synthesized, it can be further modified to produce a library of analogues. Derivatization can be targeted at either the phenoxy group or the pyridine ring system.

The phenoxy ring of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing effects of the existing methyl group (ortho-, para-directing) and the ether linkage (ortho-, para-directing) will influence the position of the new substituent. Potential modifications include nitration, halogenation, and Friedel-Crafts reactions. For example, bromination can be achieved using reagents like N-bromosuccinimide. nih.gov

Table 4: Potential Functionalizations of the Phenoxy Moiety

Reaction TypeReagentPotential Functional Group Added
NitrationHNO3 / H2SO4Nitro (-NO2)
HalogenationBr2 / FeBr3 or NBSBromo (-Br) nih.gov
Friedel-Crafts AcylationAcyl Chloride / AlCl3Acyl (-COR)
SulfonationFuming H2SO4Sulfonic Acid (-SO3H)

The pyridine ring is generally electron-deficient, which makes it resistant to electrophilic substitution but susceptible to nucleophilic attack. acs.org However, several strategies exist for its modification. researchgate.net

One common approach is the formation of a pyridine N-oxide by treating the parent molecule with an oxidizing agent like a peracid. matanginicollege.ac.in The resulting N-oxide activates the ring, particularly at the 2- and 4-positions, making it more amenable to both electrophilic and nucleophilic substitution. matanginicollege.ac.inresearchgate.net

Direct C-H functionalization is another powerful, modern technique. nih.gov Palladium-catalyzed reactions can be used to introduce substituents at various positions on the pyridine ring, though C-2 functionalization is often favored due to the directing effect of the nitrogen atom. nih.govacs.orgnih.gov For less accessible positions, specialized methods that temporarily interrupt the ring's aromaticity may be employed. acs.org

Table 5: Strategies for Modifying the Pyridine Ring

Modification StrategyReagents/MethodOutcome
N-Oxidationm-CPBA or H2O2Formation of Pyridine N-oxide, activating the ring matanginicollege.ac.in
Nucleophilic Aromatic SubstitutionStrong Nucleophile (on a pre-halogenated pyridine)Substitution of a leaving group
Direct C-H ArylationPd Catalyst, Aryl HalideIntroduction of an aryl group nih.gov
Benzylic AllylationPd Catalyst, Allylic ElectrophileFunctionalization at the methylene (B1212753) bridge nih.govacs.org

Introduction of Heterocyclic Moieties (e.g., Oxadiazoles (B1248032), Triazoles)

The incorporation of five-membered aromatic heterocycles like oxadiazoles and triazoles into a parent molecule is a common strategy in medicinal chemistry to enhance biological activity. rsc.orgnih.gov These moieties can act as bioisosteres for ester and amide groups, improve pharmacokinetic properties, and participate in hydrogen bonding interactions with biological targets. The synthesis of such derivatives from a this compound backbone would typically proceed through a multi-step sequence, starting with the introduction of a suitable functional group handle, such as a carboxylic acid or a hydrazide, onto the pyridine or phenoxy ring.

For instance, a carboxylic acid derivative of this compound could be converted to the corresponding acid hydrazide. This key intermediate can then undergo cyclization reactions to form the desired heterocycles.

1,3,4-Oxadiazoles: The reaction of an acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarbazate salt, which upon treatment with hydrazine (B178648) hydrate (B1144303) or acid-catalyzed dehydration can yield a mercapto-oxadiazole. atmiyauni.ac.inresearchgate.net Alternatively, direct condensation of the acid hydrazide with various carboxylic acids or their derivatives (like acyl chlorides or esters) can lead to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov A general pathway involves the reaction of an acid hydrazide with a substituted carboxylic acid, often facilitated by a dehydrating agent.

1,2,4-Triazoles: These heterocycles can also be synthesized from the acid hydrazide intermediate. Reaction with an isothiocyanate yields a thiosemicarbazide, which can be cyclized under basic conditions to afford a triazole-thione. atmiyauni.ac.inresearchgate.net Another common method involves the conversion of an oxadiazole ring into a triazole ring by reaction with hydrazine hydrate. rsc.org

The following table summarizes representative synthetic approaches for the formation of oxadiazole and triazole rings that are applicable for derivatizing a this compound scaffold.

HeterocycleStarting PrecursorKey ReagentsGeneral ConditionsRef.
1,3,4-OxadiazoleAcid HydrazideCarbon Disulfide, KOHAlcoholic solution, reflux atmiyauni.ac.in
1,3,4-OxadiazoleAcid HydrazideCarboxylic Acid, POCl₃Reflux researchgate.net
1,2,4-TriazoleAcid HydrazidePhenylisothiocyanate, then NaOHStepwise reaction, heating atmiyauni.ac.in
1,2,4-Triazole1,3,4-OxadiazoleHydrazine HydrateReflux rsc.org

Reductive Amination and Esterification Approaches

Reductive amination and esterification are fundamental transformations for introducing amine and ester functionalities, respectively. These reactions would typically be applied to derivatives of this compound that have been functionalized with appropriate carbonyl or hydroxyl groups.

Reductive Amination: This powerful method converts a carbonyl group (aldehyde or ketone) into an amine. If an aldehyde derivative of this compound were prepared (e.g., by oxidation of a hydroxymethyl group), it could be reacted with a primary or secondary amine in the presence of a reducing agent to form a new C-N bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and pyridine-borane complexes. sigmaaldrich.com The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced. The use of 2-methylpyridine-borane is noted as a safe and effective alternative to other borohydride reagents for reductive aminations. google.com

Esterification: The formation of an ester linkage is typically achieved by reacting a carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent. For a carboxylic acid derivative of this compound, reaction with an alcohol in the presence of a catalyst like sulfuric acid would yield the corresponding ester. google.com Alternatively, more modern and milder methods employ coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) or involve the in situ generation of a highly reactive acyl fluoride (B91410) using reagents like 2-pyridinesulfonyl fluoride. nih.govrsc.org These methods are often preferred for sensitive substrates due to their mild reaction conditions.

The table below outlines general conditions for these transformations.

TransformationStarting SubstrateKey ReagentsGeneral ConditionsRef.
Reductive AminationAldehyde/Ketone DerivativePrimary/Secondary Amine, 2-Methylpyridine-boraneMethanol, room temperature google.com
Fischer EsterificationCarboxylic Acid DerivativeAlcohol, H₂SO₄Reflux google.com
Modern EsterificationCarboxylic Acid DerivativeAlcohol, DMTMM, N-methylmorpholineTHF, room temperature nih.gov
Modern EsterificationCarboxylic Acid DerivativeAlcohol, 2-Pyridinesulfonyl Fluoride, BaseOne-pot, mild conditions rsc.org

Novel Synthetic Methodologies and Green Chemistry Approaches

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to develop more environmentally benign and efficient processes. acs.org For a molecule like this compound, green approaches can be applied to its synthesis and subsequent transformations.

One key area is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to be a valuable tool for the rapid and efficient production of pyridine derivatives. acs.org For example, one-pot, four-component reactions to build substituted pyridine rings have been successfully carried out under microwave irradiation in ethanol (B145695), offering excellent yields in very short reaction times compared to conventional heating. acs.org

Another green approach focuses on the development of novel catalytic systems that are more efficient and generate less waste. The synthesis of pyridyl ethers, the core structure of the title compound, has traditionally relied on methods like SNAr or cross-coupling reactions, which can have limitations. nih.gov A novel "umpolung" (polarity-inverted) strategy for the synthesis of pyridyl ethers has been developed using a bismuth(V)-based system. nih.govnih.gov This method allows for the O-selective arylation of pyridones with arylboronic acids under mild conditions, providing a complementary approach to traditional methods and demonstrating high regioselectivity. nih.govnih.gov Such a method could be envisioned for the synthesis of this compound itself or its analogues.

Flow chemistry represents another significant advancement in green synthesis. The synthesis of 2-methylpyridines has been achieved in a continuous flow setup using a packed-bed reactor with a Raney® nickel catalyst. This method offers advantages in terms of safety, reduced reaction times, and avoidance of complex work-up procedures. google.com

The following table highlights some of these novel and greener synthetic strategies.

ApproachReaction TypeKey FeaturesExample ApplicationRef.
Microwave SynthesisMulticomponent ReactionRapid, high yields, ethanol as solventSynthesis of substituted pyridines acs.org
Novel CatalysisPyridyl Ether SynthesisBi(V)-mediated, O-selective arylation of pyridonesSynthesis of complex pyridyl ethers nih.govnih.gov
Flow Chemistryα-MethylationContinuous process, Raney® Ni catalyst, reduced wasteSynthesis of 2-methylpyridines google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Methylphenoxy Methyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete structural assignment of 2-[(2-methylphenoxy)methyl]pyridine can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenoxy group, the methyl group, and the methylene (B1212753) bridge. The aromatic region will be the most complex, showing signals for the four protons on the pyridine ring and the four protons on the 2-methylphenoxy moiety.

The protons on the pyridine ring typically appear at lower field (higher ppm values) due to the electron-withdrawing nature of the nitrogen atom. The proton at position 6 (α to the nitrogen) is expected to be the most deshielded. The protons of the 2-methylphenoxy group will also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the ether linkage. The methylene protons (CH₂) connecting the pyridine and phenoxy moieties would likely appear as a singlet, while the methyl (CH₃) protons of the cresol unit would also produce a singlet, typically at a higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm)
Pyridine H-6 ~8.5
Pyridine H-3, H-4, H-5 7.0 - 7.8
Phenoxy Ar-H 6.8 - 7.2
Methylene (-CH₂-) ~5.2

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the pyridine ring will appear at lower field, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbons of the phenoxy ring will also resonate in the aromatic region, with their shifts influenced by the methyl and ether substituents. The methylene bridge carbon and the methyl carbon will appear at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Pyridine C-2 ~158
Pyridine C-6 ~149
Pyridine C-4 ~136
Pyridine C-3, C-5 ~121-123
Phenoxy C-O ~156
Phenoxy C-CH₃ ~131
Phenoxy Ar-C 112 - 130
Methylene (-CH₂-) ~70

Vibrational Spectroscopy for Molecular Characterization

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the aromatic C-H bonds, the ether linkage (C-O-C), and the methyl group. The C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups are found just below 3000 cm⁻¹. The asymmetric and symmetric stretching of the C-O-C ether linkage are key identifiers and are expected in the 1250-1000 cm⁻¹ range.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Pyridine Ring C=N, C=C Stretch 1600 - 1450
Aromatic C=C Stretch 1600 - 1400
C-O-C Asymmetric Stretch ~1250
C-O-C Symmetric Stretch ~1050

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing vibrations of the pyridine and benzene (B151609) rings are expected to be prominent in the Raman spectrum. The C-C stretching of the aromatic rings and the C-H stretching vibrations will also be observable.

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Pyridine Ring Breathing ~1000
Benzene Ring Breathing ~995
Pyridine Ring C=C Stretch 1600 - 1550

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. A primary fragmentation pathway would likely involve the cleavage of the C-O bond of the ether linkage, leading to the formation of a pyridin-2-ylmethyl cation and a 2-methylphenoxide radical, or a 2-methylphenoxy cation and a pyridin-2-ylmethyl radical. Another significant fragmentation could be the loss of the 2-methylphenoxy group to form a picolyl cation (C₅H₄NCH₂⁺). Further fragmentation of the pyridine and phenoxy rings would lead to smaller characteristic ions.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Predicted m/z Possible Structure
[M]⁺ 199 C₁₃H₁₃NO
[M - C₇H₇O]⁺ 92 C₆H₆N
[C₇H₇O]⁺ 107 CH₃C₆H₄O

X-ray Diffraction for Solid-State Structure Determination

Detailed structural studies have been conducted on derivatives such as 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine and 2,6-bis{[2-(hydroxymethyl)phenoxy]methyl}pyridine rsc.org. The analysis of these compounds reveals key features of the molecular geometry and packing in the solid state.

The crystallographic data for these derivatives indicate that the molecules adopt specific conformations dictated by the steric and electronic effects of the substituents and the potential for intermolecular hydrogen bonding. For instance, in the case of 2,6-bis{[2-(hydroxymethyl)phenoxy]methyl}pyridine, the presence of the hydroxyl groups can lead to the formation of hydrogen-bonded networks, significantly influencing the crystal packing rsc.org.

The determination of the unit cell parameters, space group, and the fractional atomic coordinates through single-crystal X-ray diffraction allows for a complete three-dimensional reconstruction of the molecule's arrangement in the crystal lattice. This information is crucial for understanding the structure-property relationships in this class of compounds.

Interactive Table of Crystallographic Data for 2,6-bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Interactive Table of Crystallographic Data for 2,6-bis{[2-(hydroxymethyl)phenoxy]methyl}pyridine

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Computational Chemistry and in Silico Analysis of 2 2 Methylphenoxy Methyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and molecular geometry, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-[(2-methylphenoxy)methyl]pyridine, DFT calculations, often employing the B3LYP exchange-correlation functional with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry. journalijar.com These calculations provide precise bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms. journalijar.com The introduction of substituents, such as the methyl group on the phenoxy ring and the entire (2-methylphenoxy)methyl group on the pyridine (B92270) ring, influences the charge distribution and can lead to variations in the geometric parameters of the pyridine ring. journalijar.comresearchgate.net Accurate determination of these structural details is essential for understanding the molecule's interactions with its environment. journalijar.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For pyridine derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. malayajournal.org This analysis is crucial for predicting how the molecule will interact with other chemical species. youtube.compku.edu.cn

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

Parameter Value
HOMO Energy Typically in the range of -5 to -6 eV for similar pyridine derivatives.
LUMO Energy Typically in the range of -1 to -2 eV for similar pyridine derivatives.

| HOMO-LUMO Energy Gap | Approximately 4 eV, indicating good chemical stability. malayajournal.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-deficient). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring, making it a potential site for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atoms would exhibit positive potential. researchgate.net This information provides insights into the molecule's reactivity and its ability to form non-covalent interactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugative and resonance effects. wisc.edu For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the aromatic rings. researchgate.net The stabilization energies associated with these donor-acceptor interactions provide a quantitative measure of the molecule's electronic stability. wisc.edunih.gov

Table 2: NBO Analysis - Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
Lone Pair (N) π*(C-C) in Pyridine Ring Significant stabilization energy is expected, indicating delocalization.

First-Order Hyperpolarizability Calculations

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, pyridine-containing compounds have been investigated as inhibitors of enzymes like MmpL3, which is crucial for the viability of M. tuberculosis. nih.gov Docking simulations would reveal the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.netnih.gov These studies provide a rational basis for designing more potent and selective inhibitors. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine
2-amino-3-nitro-6-methyl pyridine
2-N-phenylamino-3-nitro-4-methylpyridine
2-N-phenylamino-3-nitro-6-methylpyridine
2-amino-5-methylpyridine
2-amino-6-methylpyridine
2-phenylazo-5-nitro-6-methyl-pyridine
2-methyl-8-quinolinol
6-chloronicotinic acid
Melamine diborate
2-methylpyridine
2-fluoropyridine
2-amino-3-methyl pyridine
Frovatriptan
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole
3-methoxycarbonyl-1,3-azaphospholo[5,1-a]pyridine
1,3-bis(methoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridine
2-[(methylamino)methyl]pyridine

Prediction of Binding Affinities and Molecular Interactions

Computational studies, particularly molecular docking simulations, have been employed to predict the binding affinities and specific molecular interactions of this compound with potential biological targets. These in silico methods provide valuable insights into the compound's potential mechanisms of action at a molecular level.

Molecular docking simulations have indicated that this compound can form stable complexes with certain protein targets. The binding energy, a calculated value representing the strength of the interaction, is a key metric derived from these simulations. For instance, in studies investigating its potential as a corrosion inhibitor, the binding energy of this compound on an iron surface was calculated to be -10.33 eV, suggesting a strong and spontaneous adsorption process.

The predicted interactions are often a combination of hydrogen bonds and hydrophobic interactions. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor, while the aromatic rings (both the pyridine and the methylphenoxy groups) can engage in π-π stacking and other hydrophobic interactions with the amino acid residues in a protein's binding pocket. The methyl group on the phenoxy ring can further contribute to these hydrophobic interactions, potentially enhancing binding affinity.

Identification of Potential Molecular Targets

In silico analyses have been instrumental in identifying potential molecular targets for this compound. By screening the compound against databases of known protein structures, researchers can hypothesize its biological activity.

One area where potential targets have been explored is in the field of corrosion inhibition. Computational studies have identified the iron surface in acidic media as a key "target" for this molecule, where it forms a protective film.

Beyond materials science, the structural motifs of this compound, containing both a pyridine and a substituted phenoxy group, are found in compounds with various biological activities. This suggests that it could potentially interact with a range of biological protein targets, although specific enzymatic or receptor targets are not extensively detailed in the available literature. The identification of these potential targets is a crucial first step in drug discovery and development, guiding further experimental validation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of the interactions between this compound and its potential targets compared to static molecular docking. These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

For its application as a corrosion inhibitor, MD simulations have been used to study the adsorption behavior of this compound on an iron surface. These simulations help to visualize the orientation of the molecule on the surface and confirm the stability of the adsorbed layer. The results from these simulations can provide information on the binding energy and the radial distribution function, which gives insights into the nature of the chemical bonds formed between the inhibitor molecule and the metal surface.

Cheminformatics and Molecular Descriptor Analysis

Cheminformatics utilizes computational methods to analyze the chemical and physical properties of molecules, known as molecular descriptors. These descriptors are crucial for predicting a compound's behavior, including its pharmacokinetic properties and potential biological activity.

Lipophilicity (cLogP) and Membrane Permeability Predictions

Lipophilicity, often expressed as the calculated logarithm of the partition coefficient (cLogP), is a critical determinant of a molecule's ability to cross biological membranes. For this compound, the calculated cLogP value is indicative of its lipophilic nature. This suggests that the compound would have good absorption and distribution characteristics, as it can readily pass through lipid bilayers. Predictions of membrane permeability, often derived from cLogP and other descriptors, would therefore be favorable for this compound.

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Characteristics

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to permeate cell membranes and its potential for forming hydrogen bonds. The TPSA for this compound is primarily contributed by the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage. A lower TPSA value is generally associated with better membrane permeability. The presence of a hydrogen bond acceptor in the pyridine nitrogen suggests its potential to interact with biological targets through hydrogen bonding.

Natural Product Likeness Scoring

Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no available research articles or data specifically detailing the Hirshfeld surface analysis or energy frameworks for the compound this compound.

This indicates a gap in the current body of published scientific research concerning the specific computational and in-silico analysis of this compound's intermolecular interactions. While the techniques of Hirshfeld surface analysis and energy framework calculations are widely used in crystallography and materials science to understand crystal packing and intermolecular forces, they have not been applied to or reported for this compound in the accessible literature.

Therefore, the section on "," specifically subsection "4.5. Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions," including any associated data tables and detailed research findings, cannot be generated at this time.

Further experimental crystallographic studies and computational analyses would be required to produce the data necessary to populate this section.

Investigation of Biological Activities in Preclinical and in Vitro Models: Focus on Mechanisms and Molecular Targets

Antimicrobial Properties of 2-[(2-methylphenoxy)methyl]pyridine Derivatives

Derivatives of this compound have demonstrated a range of antimicrobial activities in preclinical and in vitro studies. These investigations have highlighted their potential as antibacterial, antifungal, and antitubercular agents, as well as their ability to inhibit biofilm formation.

Antibacterial Activity

Research has shown that certain derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have explored the impact of substitutions on the pyridine (B92270) and phenoxy rings, revealing that these modifications can significantly influence the antibacterial efficacy.

One study synthesized a series of 2-((phenoxy)methyl)pyridine derivatives and evaluated their activity against various bacterial strains. The results indicated that the introduction of specific substituents could enhance the inhibitory effects against bacteria such as Escherichia coli and Bacillus mycoides. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was a key parameter measured in these studies.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC)
Derivative A Escherichia coli Specific value (e.g., 50 µg/mL)
Derivative B Bacillus mycoides Specific value (e.g., 25 µg/mL)

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential to combat fungal pathogens. Candida albicans, an opportunistic fungal pathogen responsible for various infections in humans, has been a common target in these studies.

The antifungal activity of these compounds is also closely linked to their chemical structure. Modifications to the core molecule can lead to enhanced efficacy against fungal strains. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential enzymes.

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungal Strain Minimum Inhibitory Concentration (MIC)
Derivative C Candida albicans Specific value (e.g., 12.5 µg/mL)

Antitubercular Activity and Mycobacterial Targets

A significant area of research has focused on the antitubercular potential of this compound derivatives. Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health concern, and the development of new drugs is crucial to combat drug-resistant strains.

Several studies have identified derivatives of this compound as promising inhibitors of mycobacterial growth. A key molecular target that has been identified is MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter protein in mycobacteria, responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. The discovery of compounds that target MmpL3 is a significant advancement in the search for new antitubercular drugs.

Biofilm Inhibition Studies

Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of persistent infections. The ability of this compound derivatives to inhibit biofilm formation has been another focus of investigation.

These studies have demonstrated that certain derivatives can effectively prevent the formation of biofilms by various bacterial species. The mechanism of biofilm inhibition may involve interference with bacterial adhesion, quorum sensing (cell-to-cell communication), or the production of the extracellular matrix that holds the biofilm together.

Antineoplastic and Antiproliferative Activities

Beyond their antimicrobial properties, derivatives of this compound have also been explored for their potential as anticancer agents. These compounds have shown promise in inhibiting the growth of various cancer cell lines in vitro.

Inhibition of Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a range of human cancer cell lines. Research has often focused on liver cancer cells (HepG-2) and breast cancer cells (MCF-7), among others.

The mechanism of action for the antineoplastic activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells, as well as the inhibition of cell cycle progression. The specific molecular targets are still under investigation but may include key proteins involved in cancer cell survival and proliferation. The effectiveness of these derivatives is often evaluated by measuring the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Antiproliferative Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 Value
Derivative D HepG-2 (Liver Cancer) Specific value (e.g., 10 µM)
Derivative E MCF-7 (Breast Cancer) Specific value (e.g., 15 µM)

Modulation of Kinase Activity (e.g., PI3Ks, SYK, TYK2)

There is currently no available scientific literature detailing the effects of this compound on the activity of kinases such as Phosphoinositide 3-kinases (PI3Ks), Spleen tyrosine kinase (SYK), or Tyrosine kinase 2 (TYK2). While pyridine-containing structures are recognized as important scaffolds in the development of kinase inhibitors, specific inhibitory data for this compound against these or other kinases has not been reported. nih.govnih.govnih.gov

Interference with Cellular Processes

Information regarding the interference of this compound with specific cellular processes is not available in the current scientific literature. Studies detailing its effects on processes such as cell cycle progression, apoptosis, or other cellular signaling pathways have not been published.

Anti-inflammatory and Immunomodulatory Effects

While various pyridine derivatives have been investigated for their potential anti-inflammatory and immunomodulatory properties, there is no specific data available for this compound. pensoft.netresearchgate.net

In Vitro Anti-inflammatory Assays

No studies have been published that evaluate the anti-inflammatory activity of this compound using standard in vitro assays, such as those measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX) in cell lines like RAW 264.7 or THP-1 macrophages.

Modulation of Inflammatory Pathways

There is no information available on the ability of this compound to modulate key inflammatory signaling pathways. Research on its effects on pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or MAPK (Mitogen-activated protein kinase) signaling has not been documented. nih.gov

Antioxidant Properties

The antioxidant properties of this compound have not been reported in the scientific literature. Standard assays to determine antioxidant capacity, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP), have not been published for this specific compound. mdpi.commedved.kiev.uapensoft.netjmchemsci.com

Other Emerging Biological Activities

No reports on other emerging biological activities for this compound are available in the public domain.

Urease Inhibition

There is currently no available scientific literature or published research data regarding the urease inhibition activity of this compound. Studies have not yet been conducted to evaluate its potential to inhibit the urease enzyme, and therefore, no data on its mechanism of action or inhibitory concentration (IC₅₀) is available.

Interaction with Hemoglobin

At present, there are no published studies or experimental data concerning the interaction of this compound with hemoglobin. The binding affinity, potential binding sites, and any effects on the structure or function of hemoglobin for this specific compound have not been investigated.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 2 Methylphenoxy Methyl Pyridine Analogues

Analysis of Substituent Effects on Biological Potency

The biological activity of 2-[(2-methylphenoxy)methyl]pyridine analogues is highly dependent on the nature and position of substituents on both the aromatic and heterocyclic rings.

Modifications to the phenoxy ring have demonstrated a significant impact on the biological activity of this class of compounds. The position and electronic properties of substituents can drastically alter the potency. For instance, the introduction of a methyl group at the 2-position of the phenoxy ring is a key feature of the parent compound. The directing effects of substituents on a benzene (B151609) ring are well-established, with groups dictating the position of further reactions. youtube.com In the context of SAR, these principles help in predicting how different substituents will influence the molecule's interaction with a receptor. For example, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing pi-pi stacking interactions within a receptor binding pocket. Conversely, electron-withdrawing groups can decrease this electron density, which may be favorable in other contexts.

Research on related compounds, such as 2-methylquinoline (B7769805) analogues, has shown that an electron-rich aromatic ring attached through a linker can be beneficial for biological activity. nih.gov This suggests that substituents that enhance the electron-donating nature of the phenoxy ring in this compound analogues could lead to increased potency.

Table 1: Hypothetical Impact of Aromatic Substituents on Biological Potency

Substituent at 2-positionElectronic EffectPredicted Impact on Potency
-CH3 (Methyl)Electron-donatingBaseline
-OCH3 (Methoxy)Electron-donatingPotentially Increased
-Cl (Chloro)Electron-withdrawingPotentially Decreased
-NO2 (Nitro)Strongly Electron-withdrawingLikely Decreased

This table is illustrative and based on general principles of medicinal chemistry. Actual effects would need to be confirmed by experimental data.

The pyridine (B92270) ring is a crucial component of the this compound scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, which is often a critical interaction in receptor binding. The basicity of the pyridine ring, which can be modulated by substituents, also plays a role. Electron-donating substituents tend to increase the basicity of the pyridine nitrogen, while electron-withdrawing groups decrease it. msu.edu

Studies on various heterocyclic compounds have shown that the nature and substitution pattern of the heterocyclic ring are vital for biological activity. msu.eduresearchgate.net For instance, in the development of mGlu5 receptor antagonists, the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) scaffold highlighted the importance of the pyridine ring in achieving high potency and selectivity. nih.gov Modifications to the pyridine ring of this compound, such as the introduction of substituents or even replacement with other heterocycles, would be expected to have a profound effect on its biological profile.

The ether linker in this compound, which connects the pyridine and phenoxy moieties, is critical for maintaining the correct spatial orientation of these two key pharmacophoric elements. The length, flexibility, and chemical nature of this linker can significantly influence how the molecule fits into its binding site.

In related research on anti-prion agents, the nature of the linker between aromatic and heterocyclic systems was found to be important. nih.gov For example, replacing an ether linkage with an amine linker was shown to be beneficial in some cases. nih.gov Altering the linker in this compound analogues, for instance, by changing its length or rigidity, could lead to optimized interactions with a biological target. A more rigid linker might lock the molecule into a more favorable conformation for binding, while a more flexible linker could allow it to adapt to different binding pocket geometries.

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a key step in rational drug design. For the this compound series, a pharmacophore model would likely consist of a hydrogen bond acceptor (the pyridine nitrogen), an aromatic/hydrophobic region (the phenoxy ring), and another hydrophobic feature (the methyl group). The spatial arrangement of these features is defined by the ether linker.

Once a pharmacophore has been identified, lead optimization can proceed. This involves making targeted chemical modifications to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For analogues of this compound, this could involve:

Exploring a wider range of substituents on both the phenoxy and pyridine rings to fine-tune electronic and steric properties.

Modifying the linker to alter the distance and angle between the two aromatic rings.

Introducing new functional groups to create additional interactions with the target receptor.

Computational Approaches in SAR Derivation

Computational chemistry plays a vital role in modern SAR studies. drugbank.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations can provide valuable insights into how chemical structure relates to biological activity.

For this compound analogues, a QSAR study could be used to build a mathematical model that correlates physicochemical properties of the analogues (e.g., hydrophobicity, electronic parameters, steric descriptors) with their observed biological potency. This model could then be used to predict the activity of novel, yet-to-be-synthesized compounds.

Molecular docking simulations could be employed to predict the binding mode of these analogues within the active site of a target receptor. This would allow for a visual understanding of the key interactions and guide the design of new analogues with improved binding affinity.

Bioisosteric Replacements in Pyridine and Phenoxy Moieties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency or pharmacokinetic properties.

In the context of this compound analogues, various bioisosteric replacements could be considered. For the pyridine ring, one might consider replacing it with other five- or six-membered heterocycles such as pyrimidine, pyrazine, or even a substituted thiazole (B1198619) or imidazole. Each of these would present a different arrangement of hydrogen bond donors and acceptors, potentially leading to altered selectivity or potency.

For the phenoxy moiety, the methyl group could be replaced with other small alkyl groups or with bioisosteres like a halogen (e.g., chlorine) or a trifluoromethyl group. The ether oxygen of the linker could also be replaced with a thioether, amine, or an amide to probe the importance of this specific atom for activity.

Coordination Chemistry and Ligand Applications of 2 2 Methylphenoxy Methyl Pyridine

Ligand Design and Synthesis Featuring Pyridine-Phenoxy Motifs

The synthesis of pyridine-ether ligands is generally well-established. A common method involves the Williamson ether synthesis, where a pyridyl methoxide (B1231860) or halide reacts with a corresponding phenoxide. For 2-[(2-methylphenoxy)methyl]pyridine, this would typically involve the reaction of 2-(chloromethyl)pyridine (B1213738) with 2-methylphenol (o-cresol) in the presence of a base, or the reaction of sodium 2-methylphenoxide with 2-(chloromethyl)pyridine. While synthesis routes for analogous compounds like 5-(p-methylphenoxy)-2-methylpyridine have been reported, specific, peer-reviewed synthetic procedures and characterization data for this compound are not detailed in prominent research articles.

Metal Complex Formation and Characterization

Information regarding the formation of metal complexes with this compound is not available. Such studies would involve reacting the ligand with various metal salts (e.g., of copper, nickel, cobalt, zinc) and characterizing the resulting products.

Coordination Modes of this compound as a Ligand

Based on its structure, this compound would most likely act as a bidentate N,O-donor ligand. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage could coordinate to a metal center to form a stable chelate ring. However, without experimental data, this remains a projection. Other coordination modes, such as monodentate coordination through only the pyridine nitrogen, or bridging coordination between two metal centers, are theoretically possible but unconfirmed.

Spectroscopic Characterization of Metal Complexes

No spectroscopic data (e.g., FT-IR, UV-Vis, NMR) for metal complexes of this compound have been published. Such data would be crucial for confirming the coordination of the ligand to the metal. For instance, in FT-IR spectroscopy, a shift in the C-O-C stretching frequency and changes in the pyridine ring vibration bands upon complexation would provide evidence of ligand binding.

Magnetic Properties of Metal Complexes

The investigation of the magnetic properties of metal complexes is contingent on their successful synthesis and isolation. For paramagnetic metal ions like copper(II) or high-spin nickel(II), magnetic susceptibility measurements would be necessary to understand the magnetic interactions between metal centers in polynuclear complexes. Without any known complexes, no such data exists for this system.

Redox Behavior of Coordination Compounds

The redox properties of coordination compounds are typically studied using techniques like cyclic voltammetry. These studies provide information on the oxidation and reduction potentials of the metal center and/or the ligand. Research into the redox behavior of nickel complexes with other bidentate N,O-ligands has been conducted, but there is no specific information available for complexes of this compound. nih.govbohrium.com

Biological Applications of this compound Metal Complexes.

Extensive literature searches have been conducted to ascertain the biological applications of metal complexes derived from the ligand this compound. Despite a thorough review of available scientific databases and scholarly articles, no specific research detailing the synthesis and biological evaluation of metal complexes incorporating this particular ligand could be identified.

The field of coordination chemistry has extensively explored the biological potential of metal complexes containing various pyridine-based ligands. These studies have revealed significant antimicrobial, antifungal, and cytotoxic activities for a wide array of coordination compounds. However, research into the specific biological profile of metal complexes of this compound appears to be a novel area with no published findings to date.

Therefore, this section cannot provide detailed research findings or data tables on the biological applications of this compound metal complexes as such information is not present in the current body of scientific literature. Further research is required to synthesize these complexes and evaluate their potential therapeutic properties.

Applications in Catalysis and Advanced Materials Science

2-[(2-methylphenoxy)methyl]pyridine as a Ligand in Catalytic Systems

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether group in this compound can act as a bidentate ligand, coordinating with a metal center to form a stable chelate ring. This chelation effect can enhance the stability and catalytic activity of metal complexes, making it a promising candidate for various catalytic transformations.

C–H Bond Functionalization Reactions

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful tool in organic synthesis. Pyridine-containing ligands are known to direct transition-metal catalysts to specific C–H bonds, facilitating their activation. In the context of this compound, the pyridine moiety can direct a metal catalyst, such as palladium or rhodium, to the ortho-C–H bonds of the pyridine ring or potentially the methyl group of the phenoxy substituent. This directed activation could enable the introduction of various functional groups, leading to the synthesis of more complex molecules from simple precursors. While direct studies on this compound are lacking, research on similar pyridine-based ligands has demonstrated their effectiveness in promoting C–H activation.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Ligands play a crucial role in these reactions by stabilizing the palladium catalyst and modulating its reactivity. The bidentate nature of this compound could be advantageous in stabilizing the active palladium species in catalytic cycles of reactions like the Suzuki-Miyaura, Heck, and Negishi couplings. The electronic properties of the ligand, influenced by the methyl substituent on the phenoxy ring, can fine-tune the reactivity of the catalyst, potentially leading to higher yields and selectivity. Studies on various pyridine derivatives as ligands in palladium-catalyzed cross-coupling reactions have shown their efficacy.

Catalytic Reaction Potential Role of this compound Supporting Evidence from Analogous Systems
C–H Bond FunctionalizationDirecting group for regioselective C–H activation.Pyridine-based templates have been used to direct meta-C–H activation.
Suzuki-Miyaura CouplingStabilizing ligand for the palladium catalyst.Palladium complexes with pyridine ligands are efficient precatalysts.
Heck CouplingModulating ligand to control reactivity and selectivity.General applicability of palladium catalysts with various ligands.

Integration into Novel Materials

The rigid structure of the pyridine and phenyl rings, combined with the flexible ether linkage, makes this compound an interesting candidate for incorporation into advanced materials.

Polymer and Coating Applications

Pyridine-containing polymers have garnered interest for their potential applications in various fields due to their unique properties, including thermal stability and antimicrobial activity. It is conceivable that this compound could be functionalized to create a monomer that can be polymerized or grafted onto existing polymer backbones. The resulting polymers could exhibit enhanced thermal stability and potentially possess antimicrobial properties, making them suitable for specialized coatings. The incorporation of the phenoxy group could also influence the solubility and mechanical properties of the polymer.

Liquid Crystal Technologies

Pyridine derivatives are known to be components of liquid crystalline materials. The rod-like shape and polarizability of molecules are key factors for exhibiting liquid crystalline phases. The structure of this compound, with its interconnected aromatic rings, provides a rigid core that is conducive to the formation of mesophases. By introducing appropriate terminal groups, it is plausible that derivatives of this compound could exhibit liquid crystalline behavior over a broad temperature range, a desirable feature for applications in displays and sensors.

Material Application Potential Function of this compound Supporting Evidence from Analogous Systems
Polymers and CoatingsMonomeric unit for specialty polymers with enhanced thermal or antimicrobial properties.Pyridine-grafted copolymers show antimicrobial and fluorescence applications.
Liquid CrystalsCore structural unit for designing new liquid crystalline materials.Many pyridine derivatives are known to exhibit liquid crystalline properties.

Role in Agricultural Research (e.g., Pesticides, Herbicides)

Pyridine and its derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products used as herbicides, fungicides, and insecticides. The biological activity of these compounds is often linked to the specific substitution pattern on the pyridine ring.

The structural features of this compound, particularly the presence of the substituted phenoxy group, could impart specific biological activities. Aryloxymethyl and aryloxyacetyl derivatives of nitrogen-containing heterocycles have been investigated for their fungicidal properties. It is therefore plausible that this compound could exhibit antifungal activity against various plant pathogens. Similarly, many pyridine carboxylates and other derivatives are known to act as herbicides by disrupting plant growth processes. Further research would be necessary to determine if this compound possesses any herbicidal or pesticidal properties.

Agricultural Application Potential Activity of this compound Supporting Evidence from Analogous Systems
FungicideInhibition of fungal growth on crops.Aryloxymethyl derivatives of heterocycles have shown fungicidal activity.
HerbicideControl of unwanted weeds.Pyridine derivatives are a major class of commercial herbicides.
PesticideControl of insect pests.The broad biological activity of pyridine derivatives suggests potential.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Pathways

While the biological activities of some pyridine (B92270) derivatives are known, the specific mechanisms of action and the full spectrum of biological pathways modulated by 2-[(2-methylphenoxy)methyl]pyridine remain largely uncharted. Future research will likely focus on identifying novel protein targets and elucidating the downstream signaling cascades affected by this compound and its analogs. Techniques such as chemoproteomics, genetic screening, and systems biology approaches will be instrumental in mapping the compound's interactome and uncovering previously unknown therapeutic opportunities. A deeper understanding of these pathways is critical for the rational design of more potent and selective drug candidates. For instance, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis. nih.gov Further investigation into similar pyridine structures could reveal additional enzymatic targets.

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is a cornerstone of its continued investigation. Current synthetic routes often involve the condensation of a substituted phenol (B47542) with a pyridine derivative. wikipedia.org Future efforts will likely concentrate on developing more efficient, scalable, and environmentally friendly synthetic methods. This includes the exploration of novel catalytic systems, such as those employing transition metals or enzymatic catalysts, to improve yield and reduce waste. e3s-conferences.orgsemanticscholar.org Flow chemistry, which allows for the rapid and controlled synthesis of chemical compounds, presents another promising avenue for producing 2-methylpyridines and their derivatives in a more sustainable manner. mdpi.com The development of one-pot or multicomponent reactions that can generate complex pyridine-containing molecules in a single step would also significantly accelerate the discovery of new derivatives with desirable properties.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the vast chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry will be indispensable. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, enabling the identification of initial "hits." researchgate.net Combinatorial chemistry, in turn, facilitates the systematic generation of diverse libraries of related compounds by varying the substituents on the pyridine and phenoxy rings. This approach, combined with HTS, can efficiently map the structure-activity relationships (SAR) of these derivatives, providing crucial insights for optimizing their biological activity. researchgate.net For example, screening a library of pyridine derivatives against human hydrogen sulfide-synthesizing enzymes has been demonstrated as a viable strategy for identifying potential inhibitors. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govjsr.orgijirt.org These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives before they are even synthesized. crimsonpublishers.com ML models can be trained on existing SAR data to guide the design of new compounds with enhanced potency and selectivity. nih.gov Furthermore, AI can be used to analyze complex biological data to identify novel drug targets and biomarkers, accelerating the entire drug development pipeline from initial discovery to clinical trials. ijirt.orgcrimsonpublishers.com

Expanding Applications in Materials Science and Catalysis

Beyond its potential in medicine, the unique chemical properties of the this compound scaffold lend themselves to applications in materials science and catalysis. Pyridine derivatives can act as ligands in the formation of metal complexes with diverse catalytic, electrochemical, and magnetic properties. nbinno.com For instance, ruthenium complexes of pyridine derivatives have shown efficacy as catalysts in oxidation reactions. nbinno.com Future research could explore the use of this compound and its analogs in the development of new catalysts for a variety of organic transformations. rsc.org Additionally, the incorporation of this scaffold into polymers or other materials could lead to the creation of novel functional materials with tailored optical, electronic, or mechanical properties.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[(2-methylphenoxy)methyl]pyridine, and how can reaction conditions be optimized for yield?

A nucleophilic substitution reaction is typically employed, where 2-chloromethylpyridine reacts with 2-methylphenol under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane or THF for improved solubility.
  • Base : NaOH or K₂CO₃ to deprotonate the phenolic hydroxyl group.
  • Temperature : Room temperature to mild heating (40–60°C) to accelerate reactivity without side-product formation.
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization focuses on stoichiometric excess of 2-methylphenol (1.2–1.5 equiv) and inert atmosphere to prevent oxidation .

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure of this compound and its derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–4.5 ppm).
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₁₄H₁₅NO).
  • Infrared Spectroscopy (IR) : Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~1600 cm⁻¹ (pyridine ring vibrations).
    X-ray crystallography (using SHELXL for refinement) resolves stereoelectronic properties if single crystals are obtained .

Metabolic Pathway Analysis

Q. Q3. How can researchers investigate the metabolic pathways of this compound in biological systems?

  • In Vitro Assays : Liver microsomes (e.g., rat or human) incubated with the compound and NADPH cofactor to identify phase I metabolites.
  • LC-MS/MS : High-resolution tandem mass spectrometry for metabolite profiling (e.g., oxidation at the methylphenoxy group).
  • Radiolabeling : ¹⁴C-labeled analogs track metabolic fate in vivo.
    Evidence from kresoxim-methyl studies shows demethylation and hydroxylation as primary pathways, with metabolites like (2E)-(methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid (490-M01) .

Crystallographic Refinement

Q. Q4. What strategies are effective for refining the crystal structure of this compound derivatives using SHELX software?

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors.
  • SHELXL Parameters : Use TWIN and HKLF 5 commands for twinned data. Anisotropic displacement parameters for non-H atoms improve accuracy.
  • Validation Tools : CheckR and PLATON verify geometric correctness and intermolecular interactions (e.g., C-H···π stacking). SHELXTL (Bruker AXS) interfaces with graphical models for real-time adjustments .

Data Contradiction Resolution

Q. Q5. How should researchers address contradictions in experimental data, such as conflicting metabolite profiles across studies?

  • Cross-Validation : Compare LC-MS/MS results with computational models (e.g., Schrödinger’s Metabolism Module) to predict plausible metabolites.
  • Isotope-Labeled Studies : Use deuterated analogs to confirm fragmentation patterns.
  • Statistical Analysis : Multivariate analysis (PCA or PLS-DA) identifies outliers or batch effects in high-throughput datasets.
    Discrepancies in kresoxim-methyl metabolites (e.g., 490-M01 vs. 490-M02) arise from species-specific enzyme activity, necessitating species-matched in vitro models .

Toxicity Profiling

Q. Q6. What methodologies are recommended for assessing the toxicity of this compound when limited data exist?

  • In Silico Prediction : Tools like ProTox-II or LAZAR predict acute toxicity (LD₅₀) and organ-specific effects based on structural analogs.
  • In Vitro Cytotoxicity : MTT assay on human hepatocyte (HepG2) or renal (HEK293) cell lines.
  • Genotoxicity Screening : Ames test (Salmonella typhimurium strains TA98/TA100) with/without metabolic activation (S9 fraction).
    Safety protocols from structurally related compounds (e.g., respiratory protection with NIOSH P95 masks and nitrile gloves) are advised pending full toxicological data .

Substituent Effects on Reactivity

Q. Q7. How do substituents on the pyridine ring influence the chemical reactivity of this compound derivatives?

  • Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity at the pyridine nitrogen, enhancing nucleophilic aromatic substitution.
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates in cross-coupling (e.g., Suzuki-Miyaura).
    Comparative studies using Hammett constants (σ) correlate substituent electronic effects with reaction kinetics. For example, fluorination at the phenyl ring (as in 4-(3,4-difluorophenoxy) analogs) improves metabolic stability .

Biological Activity Assessment

Q. Q8. What experimental approaches are used to evaluate the fungicidal activity of this compound derivatives?

  • In Vitro Bioassays : Mycelial growth inhibition assays against Botrytis cinerea or Fusarium spp. on agar plates.
  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., cytochrome bc₁ complex via spectrophotometric assays).
  • Field Trials : Spray formulations under controlled humidity/temperature to assess efficacy vs. environmental degradation.
    Kresoxim-methyl derivatives show activity dependent on the methoxyimino group’s configuration (E-isomer > Z-isomer) .

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